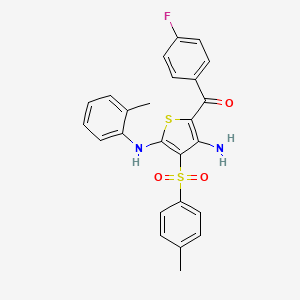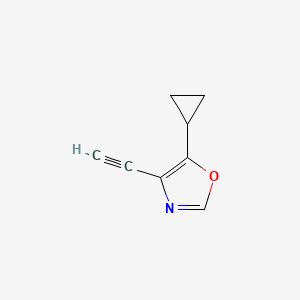
5-Cyclopropyl-4-ethynyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Cyclopropyl-4-ethynyl-1,3-oxazole" is a derivative of oxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The presence of a cyclopropyl and an ethynyl group on the oxazole ring suggests that this compound could exhibit unique chemical and physical properties, making it a potential candidate for various chemical transformations and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. One approach involves the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles in the presence of tin(IV) chloride, leading to the formation of 2,4,5-trisubstituted oxazoles . Although the specific synthesis of "5-Cyclopropyl-4-ethynyl-1,3-oxazole" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the orientation of substituents around the heterocyclic ring. For instance, in a related compound, the cyclopropyl ring is oriented almost perpendicular to the benzene ring, indicating that steric factors significantly influence the overall molecular conformation . Such structural analyses are crucial for understanding the reactivity and interaction of the molecule with other chemical entities.
Chemical Reactions Analysis
Oxazole derivatives can participate in various chemical reactions. The papers describe the use of oxazole intermediates in multicomponent synthesis reactions , as well as in cycloaddition reactions to form triazole derivatives . These reactions highlight the versatility of oxazole compounds in forming complex and diverse molecular architectures. The presence of a cyclopropyl group could further influence the reactivity of "5-Cyclopropyl-4-ethynyl-1,3-oxazole" due to the ring strain and the unique electronic properties of the cyclopropyl moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary widely depending on the nature and position of substituents on the ring. For example, the introduction of a trifluoromethyl group has been shown to influence the acidity and reactivity of the oxazole ring . Similarly, the presence of a cyclopropyl group could affect the compound's boiling point, solubility, and stability. The ethynyl group could also contribute to the molecule's reactivity, particularly in cross-coupling reactions, as seen in the synthesis of triazole-fused enediyne systems .
Applications De Recherche Scientifique
Coordination Chemistry and Asymmetric Syntheses Research into oxazoline ligands, including compounds related to 5-Cyclopropyl-4-ethynyl-1,3-oxazole, has revealed their significant role as chiral auxiliaries in asymmetric syntheses. These compounds exhibit versatility in ligand design, straightforward synthesis, and the ability to modulate chiral centers, making them invaluable in the coordination chemistry of transition metals. The study by Gómez, Muller, and Rocamora (1999) delves into the structural characterization of these ligands in both solid and solution states, underscoring their utility in organic syntheses (Gómez, Muller, & Rocamora, 1999).
Anticancer Research Oxazole-based compounds are highlighted for their structural diversity and interactions with various enzymes and receptors, making them a significant target in anticancer research. The review by Chiacchio et al. (2020) discusses recent advancements in the use of oxazole-based compounds as anticancer agents, pointing towards new drug discoveries and the synthesis of biologically active derivatives (Chiacchio et al., 2020).
Synthesis and Characterization of Oxazole Derivatives A study by Kachaeva et al. (2018) presents the synthesis, characterization, and evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles for their anticancer activities. The compounds showed promising growth inhibitory and cytostatic activities against cancer cell lines, highlighting the potential of oxazole derivatives in developing new anticancer drugs (Kachaeva et al., 2018).
Catalysis and Enantioselective Reactions Müller et al. (1991) explored the synthesis of C2-symmetric tetrahydrobi(oxazoles) and their application as chiral ligands in enantioselective catalysis. The study demonstrated the efficiency of these compounds in catalyzing cyclopropane formation, transfer hydrogenations, and allylic nucleophilic substitutions, offering insights into the versatility of oxazole derivatives in catalytic processes (Müller et al., 1991).
Novel Synthesis Methods and Biological Activities Research into the synthesis of oxazole derivatives and their potential biological activities is ongoing. For instance, the synthesis and evaluation of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles by Ghanbari Pirbasti et al. (2016) investigated their antioxidant and antibacterial activities, contributing to the understanding of oxazole derivatives' medicinal applications (Ghanbari Pirbasti et al., 2016).
Propriétés
IUPAC Name |
5-cyclopropyl-4-ethynyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-7-8(6-3-4-6)10-5-9-7/h1,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEMLBVHNSQSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(OC=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-4-ethynyl-1,3-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloropyridin-2-yl)amino]-N-[4-(dimethylamino)benzyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2540116.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-hydroxybutan-2-yl)sulfanyl]acetamide](/img/structure/B2540118.png)

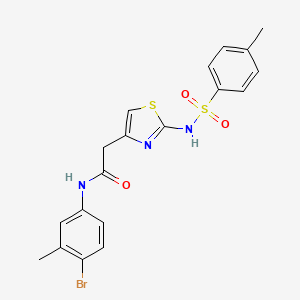
![2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2540123.png)
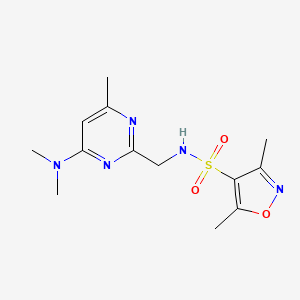
![(E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2540127.png)
![[1-(Oxolan-2-yl)cyclobutyl]methanamine](/img/structure/B2540129.png)
![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2540130.png)
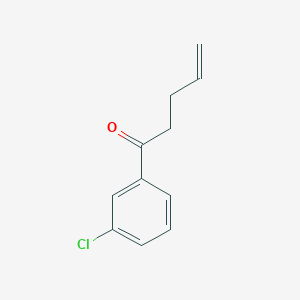
![ethyl 3-cyano-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2540135.png)
![(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2540136.png)

